

# A Comparative Analysis of Osimertinib Metabolites: AZ7550 Mesylate and AZ5104

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |  |  |  |  |
|----------------------|-----------------|-----------|--|--|--|--|
| Compound Name:       | AZ7550 Mesylate |           |  |  |  |  |
| Cat. No.:            | B8069384        | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Osimertinib (AZD9291) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR T790M mutations. Upon administration, osimertinib is metabolized into several compounds, with AZ7550 and AZ5104 being two of the major pharmacologically active metabolites.[1] These metabolites circulate in plasma at approximately 10% of the parent compound's concentration and contribute to the overall therapeutic and toxicological profile of osimertinib.[1] Understanding the distinct characteristics of AZ7550 Mesylate and AZ5104 is crucial for a comprehensive assessment of osimertinib's mechanism of action, efficacy, and safety profile. This guide provides a detailed comparative analysis of these two key metabolites, supported by experimental data and protocols.

# Pharmacological Profile: A Head-to-Head Comparison

Both AZ7550 and AZ5104 are potent inhibitors of mutant EGFR, but they exhibit different selectivity profiles. Biochemical assays have revealed that AZ7550 has a potency and selectivity profile broadly similar to the parent compound, osimertinib. In contrast, AZ5104 is more potent against both mutant and wild-type (WT) EGFR.[2]



### **Data Presentation: In Vitro Potency**

The following tables summarize the in vitro inhibitory activities of AZ7550 and AZ5104 against various EGFR mutants and cell lines.

Table 1: Comparative Enzymatic Inhibition (IC50, nM)

| Compound | EGFR<br>(L858R/T790M) | EGFR (L858R) | EGFR (L861Q) | EGFR (Wild-<br>Type) |
|----------|-----------------------|--------------|--------------|----------------------|
| AZ7550   | ~1.6 µM (IGF1R)       | -            | -            | -                    |
| AZ5104   | <1[3]                 | 6[3]         | 1[3]         | 25[3]                |

Note: Direct comparative IC50 data for AZ7550 against EGFR mutants is not as readily available in the public domain as for AZ5104. AZ7550 is noted to have a similar profile to osimertinib and also inhibits IGF1R.[4][5]

Table 2: Comparative Cellular Antiproliferative Activity (GI50/IC50, nM)

| Compound      | H1975<br>(L858R/T790M) | PC9 (Exon 19<br>del) | LoVo (WT) | Calu-3 (WT) |
|---------------|------------------------|----------------------|-----------|-------------|
| AZ7550 (GI50) | 19[4]                  | 15[4]                | -         | 537[4]      |
| AZ7550 (IC50) | 45[4]                  | 26[4]                | 786[4]    | -           |
| AZ5104 (IC50) | 3.3[3]                 | 2.6[3]               | -         | 80[3]       |

## **Mechanism of Action and Signaling Pathways**

Both AZ7550 and AZ5104, like osimertinib, are irreversible inhibitors that covalently bind to the cysteine residue at position 797 (Cys797) in the ATP-binding site of the EGFR kinase domain.

[6] This irreversible binding leads to the inhibition of EGFR autophosphorylation and the subsequent blockade of downstream signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.





Click to download full resolution via product page

EGFR Signaling Pathway Inhibition

### **Pharmacokinetics and Metabolism**

AZ7550 and AZ5104 are produced from osimertinib primarily through metabolism by cytochrome P450 enzymes, predominantly CYP3A4/5.[1][6] AZ5104 is formed via demethylation of the indole N-methyl group of osimertinib, while AZ7550 results from the demethylation of the terminal amine.[7] Both metabolites circulate at approximately 10% of the plasma exposure of the parent drug.[1] However, AZ7550 is reported to have a longer half-life, suggesting potential for greater accumulation.[7]







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]



Check Availability & Pricing



- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. promega.com.cn [promega.com.cn]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. reactionbiology.com [reactionbiology.com]
- To cite this document: BenchChem. [A Comparative Analysis of Osimertinib Metabolites:
   AZ7550 Mesylate and AZ5104]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b8069384#comparative-analysis-of-az7550-mesylate-and-az5104-osimertinib-metabolites]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com